molecular formula C21H22N2O3 B7720408 N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide

N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide

Numéro de catalogue B7720408
Poids moléculaire: 350.4 g/mol
Clé InChI: PEMPIGUUDCJCNQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a selective antagonist of the angiotensin II type 2 (AT2) receptor, which is involved in the regulation of pain sensation. EMA401 has been shown to be effective in preclinical models of neuropathic pain and is currently being evaluated in clinical trials.

Mécanisme D'action

N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide is a selective antagonist of the AT2 receptor, which is expressed in sensory neurons and has been implicated in the regulation of pain sensation. By blocking the AT2 receptor, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide reduces the activity of pain-sensing neurons in the spinal cord and reduces pain hypersensitivity.
Biochemical and Physiological Effects
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to be well-tolerated in preclinical studies and clinical trials. It has a good safety profile and does not produce significant side effects at therapeutic doses. N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide is rapidly absorbed after oral administration and has a half-life of approximately 5 hours in humans.

Avantages Et Limitations Des Expériences En Laboratoire

N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and has good bioavailability. N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been extensively studied in preclinical models of neuropathic pain and has been shown to be effective in reducing pain behaviors in multiple models. However, one limitation of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide is that it is a selective antagonist of the AT2 receptor, which may limit its effectiveness in certain types of pain.

Orientations Futures

There are several potential future directions for research on N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide. One area of interest is the potential use of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide in combination with other drugs for the treatment of chronic pain. Another area of interest is the potential use of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide in other types of pain, such as cancer pain or migraine. Additionally, further research is needed to better understand the mechanism of action of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide and to identify potential biomarkers that could be used to predict treatment response.

Méthodes De Synthèse

N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-hydroxy-7-methylquinoline, which is then reacted with ethyl bromoacetate to form N-ethyl-2-(2-bromoacetyl)-7-methylquinoline. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide.

Applications De Recherche Scientifique

N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been extensively studied in preclinical models of neuropathic pain. It has been shown to be effective in reducing pain behaviors in animal models of nerve injury, chemotherapy-induced neuropathy, and diabetic neuropathy. N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has also been shown to be effective in reducing pain hypersensitivity in models of inflammatory pain.

Propriétés

IUPAC Name

N-ethyl-4-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-23(21(25)15-7-9-18(26-3)10-8-15)13-17-12-16-6-5-14(2)11-19(16)22-20(17)24/h5-12H,4,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMPIGUUDCJCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-methoxy-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.